cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) is a coordination complex that features palladium as the central metal ion coordinated with two 2-oxo-2H-1-benzopyran-3-ylammine ligands and two thiocyanate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) typically involves the reaction of palladium(II) salts with 2-oxo-2H-1-benzopyran-3-ylammine and thiocyanate ligands under controlled conditions. The reaction is usually carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete coordination of the ligands to the palladium center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) can undergo various types of chemical reactions, including:
Substitution Reactions: The thiocyanate ligands can be substituted by other ligands, such as halides or phosphines, under appropriate conditions.
Redox Reactions: The palladium center can participate in oxidation-reduction reactions, altering its oxidation state.
Coordination Reactions: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include halide salts, phosphines, and reducing or oxidizing agents. The reactions are typically carried out in polar solvents, such as methanol, ethanol, or acetonitrile, under ambient or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halide salts can yield halide-coordinated palladium complexes, while redox reactions can produce palladium complexes with different oxidation states.
Scientific Research Applications
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) has several scientific research applications, including:
Catalysis: The compound can serve as a catalyst in various organic transformations, such as cross-coupling reactions and hydrogenation processes.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies:
Analytical Chemistry: It can be used as a reagent in analytical techniques to detect or quantify specific analytes.
Mechanism of Action
The mechanism by which cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) exerts its effects depends on its application. In catalysis, the palladium center typically facilitates the formation and breaking of chemical bonds through coordination and redox processes. The thiocyanate and 2-oxo-2H-1-benzopyran-3-ylammine ligands can influence the reactivity and selectivity of the palladium center by modulating its electronic properties.
Comparison with Similar Compounds
Similar Compounds
cis-Bis(thiocyanato)bis[N-(2-pyridylmethylene)aminobiphenyl]iron(II): This compound exhibits spin-crossover behavior and has been studied for its large negative cubic hyperpolarizability
cis-[FeII(X-PPMA)2(NCS)2]·H2O: A family of iron(II) complexes with spin-crossover behavior above room temperature.
Uniqueness
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) is unique due to its specific combination of ligands and the central palladium ion. This combination imparts distinct electronic and structural properties that can be leveraged in various applications, particularly in catalysis and materials science.
Properties
CAS No. |
79170-49-3 |
---|---|
Molecular Formula |
C20H14N4O4PdS2 |
Molecular Weight |
544.9 g/mol |
IUPAC Name |
3-aminochromen-2-one;palladium(2+);dithiocyanate |
InChI |
InChI=1S/2C9H7NO2.2CHNS.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;2*2-1-3;/h2*1-5H,10H2;2*3H;/q;;;;+2/p-2 |
InChI Key |
IQWGMSPWLQWRSS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N.C1=CC=C2C(=C1)C=C(C(=O)O2)N.C(#N)[S-].C(#N)[S-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.